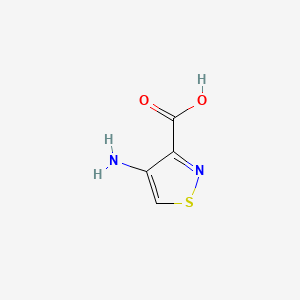

4-Aminoisothiazole-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-1,2-thiazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2S/c5-2-1-9-6-3(2)4(7)8/h1H,5H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRPHJQAXNPHVRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NS1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50337414 | |

| Record name | 4-Aminoisothiazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

462067-90-9 | |

| Record name | 4-Aminoisothiazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Aminoisothiazole 3 Carboxylic Acid and Its Derivatives

Classical and Contemporary Synthetic Routes to the Isothiazole (B42339) Core

The synthesis of the isothiazole ring, a five-membered heterocycle containing adjacent sulfur and nitrogen atoms, is a cornerstone of heterocyclic chemistry. nih.gov For the specific case of 4-aminoisothiazole-3-carboxylic acid, several synthetic approaches have been developed, leveraging both the construction of the isothiazole core and the introduction of the required functional groups.

Ring-Forming Reactions and Cyclization Strategies

The formation of the isothiazole ring often involves the cyclization of a linear precursor containing the requisite C-C-C-N-S atom sequence or fragments that can assemble to form this sequence.

A key strategy for the synthesis of derivatives of this compound is the Thorpe-Ziegler cyclization . This reaction involves the intramolecular condensation of a dinitrile to form a cyclic enamine, which can then be hydrolyzed to a cyclic ketone. In the context of isothiazole synthesis, this method has been successfully employed to produce methyl 4-aminoisothiazole-3-carboxylate. researchgate.net The Thorpe-Ziegler reaction is particularly useful for forming five- to eight-membered rings. wikipedia.orgchem-station.com The general mechanism involves the base-catalyzed deprotonation of an α-carbon to a nitrile, followed by intramolecular attack on the second nitrile group. wikipedia.orgmdpi.com

Another important ring-forming reaction is the cyclocondensation of α,δ-dihalo carboxylic acid nitriles with hydroxylamine (B1172632) derivatives. For instance, α,δ-dichloro-β-methylacrylonitrile can react with hydroxylamine in an alkaline medium to generate precursors for 3-aminoisothiazole-4-carboxylic acid. The reaction proceeds through a nucleophilic attack of hydroxylamine on the α-halo position, followed by cyclization and elimination of a hydrogen halide.

The table below summarizes a representative Thorpe-Ziegler cyclization for the synthesis of a 4-aminoisothiazole-3-carboxylate derivative.

| Starting Material | Reagent(s) | Product | Yield (%) | Reference |

| Dinitrile precursor | Base (e.g., NaOEt) | Methyl 4-aminoisothiazole-3-carboxylate | Not specified | researchgate.net |

(4+1)-Heterocyclization Approaches

In a (4+1)-heterocyclization approach, a four-atom component reacts with a one-atom component to form the five-membered ring. A notable example is the synthesis of 3,5-disubstituted isothiazoles from β-ketodithioesters or β-ketothioamides and ammonium (B1175870) acetate (B1210297) (NH₄OAc). This method proceeds via a sequential imine formation, cyclization, and aerial oxidation cascade, forming the C-N and S-N bonds in a single pot. organic-chemistry.org While this specific example does not directly yield the target compound, the principle of using a four-atom fragment and a nitrogen source is a viable strategy for constructing the isothiazole core. thieme-connect.com

Another example is a three-component reaction involving enaminoesters, sulfur, and bromodifluoroacetamides/esters, which can selectively produce thiazoles or isothiazoles. acs.org

(3+2)-Heterocyclization Approaches

The (3+2)-heterocyclization involves the reaction of a three-atom fragment with a two-atom fragment. This approach is a common strategy for constructing five-membered heterocyclic rings. For isothiazole synthesis, this can involve the reaction of a species providing a C-C-C fragment with another providing the N-S moiety.

Syntheses via Ring Transformations

Isothiazoles can also be synthesized through the transformation of other heterocyclic rings. A pertinent example is the rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles. This reaction proceeds via an α-thiavinyl rhodium-carbenoid intermediate and provides a versatile route to a wide variety of isothiazoles. organic-chemistry.org This method offers a pathway to complex isothiazole derivatives, although its specific application to this compound is not extensively documented.

Oxidative Cyclization Methods

Oxidative cyclization provides another avenue for the synthesis of the isothiazole ring. A common method involves the oxidation of 3-aminopropenethiones. This can be achieved using various oxidizing agents, and a solvent-free approach using chromium trioxide on silica (B1680970) gel has been shown to produce 4-cyanoisothiazoles. thieme-connect.com Another relevant method is the oxidation of thiazolidine (B150603) precursors. For example, MnO₂-mediated oxidation can convert a thiazolidine-4-carboxylate to the corresponding aromatic isothiazole system.

Functionalization and Derivatization Strategies of the this compound Scaffold

Once the this compound core is synthesized, its functional groups, the 4-amino group and the 3-carboxylic acid group, offer numerous possibilities for further derivatization to create a library of related compounds.

The carboxylic acid group can undergo standard transformations.

Esterification: The carboxylic acid can be converted to its corresponding ester, for example, by reacting with an alcohol in the presence of an acid catalyst or a coupling agent. Esterification with methanol (B129727) using thionyl chloride has been reported to give high yields for analogous isothiazolecarboxylic acids.

Amide Formation: The carboxylic acid can be coupled with various amines to form amides. This is a widely used reaction in medicinal chemistry. luxembourg-bio.comfishersci.co.ukgrowingscience.com Common coupling reagents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) and 4-(dimethylamino)pyridine (DMAP). nih.gov Protocols have been developed that are effective even for electron-deficient amines and sterically hindered substrates. rsc.org

The 4-amino group is also amenable to various chemical modifications.

Acylation: The amino group can be acylated with acid chlorides or anhydrides to form amides. nih.gov

Schiff Base Formation: Condensation with aldehydes or ketones leads to the formation of Schiff bases (imines).

Oxidation: The amino group can be oxidized to a nitro group under strong acidic conditions, though this may affect the stability of the isothiazole ring.

The isothiazole ring itself can also undergo reactions.

Reduction: Catalytic hydrogenation can reduce the isothiazole ring to a thiazoline (B8809763) derivative.

Decarboxylation: The carboxylic acid group can be removed through decarboxylation, a reaction that has been studied for related 2-aminothiazole-5-carboxylic acids. rsc.org

The following table summarizes some key functionalization reactions of the this compound scaffold.

| Functional Group | Reaction | Reagent(s) | Product Type | Reference(s) |

| 3-Carboxylic acid | Esterification | Alcohol, Acid catalyst (e.g., SOCl₂) | Ester | |

| 3-Carboxylic acid | Amide Formation | Amine, Coupling agents (e.g., EDC, HOBt, DMAP) | Amide | nih.govrsc.org |

| 4-Amino | Acylation | Acid chloride, Anhydride | Amide | nih.gov |

| 4-Amino | Schiff Base Formation | Aldehyde, Ketone | Imine (Schiff Base) | |

| 4-Amino | Oxidation | Strong acid (e.g., HNO₃/H₂SO₄) | Nitro derivative | |

| Isothiazole Ring | Reduction | H₂, Pd-C | Thiazoline derivative | |

| 3-Carboxylic acid | Decarboxylation | Heat/Catalyst | 4-Aminoisothiazole | rsc.org |

Nucleophilic Substitution Reactions

Nucleophilic substitution is a key strategy for introducing functionalities onto the isothiazole ring, particularly when starting from halogenated precursors. The reactivity of the isothiazole ring is influenced by the position of the substituents and the nature of the electron-withdrawing groups. For instance, isothiazoles that contain an electron-withdrawing group at the C-3 position are activated towards nucleophilic attack.

Halogen atoms at the C-4 or C-5 positions of the isothiazole ring can be displaced by various nucleophiles. The synthesis of 3,4-dichloroisothiazole-5-carboxylic acid derivatives has been achieved from the corresponding acid chloride, providing a versatile intermediate for further substitution reactions. researchgate.net While direct nucleophilic substitution on the this compound core is less common, analogous reactions on similar heterocyclic systems, such as thiazoles, provide insight into potential synthetic routes. For example, the synthesis of 2-amino-4-halothiazoles has been accomplished from 2-aminothiazol-4(5H)-one intermediates. rsc.org These halogenated thiazoles can then undergo nucleophilic displacement, although such reactions can be complicated by the stability of the substrate. rsc.org

Cross-Coupling Methodologies

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the introduction of diverse aryl, alkenyl, and alkynyl groups onto the isothiazole scaffold. The Suzuki-Miyaura coupling is a prominent example used extensively in heterocyclic chemistry. libretexts.orgorganic-chemistry.orgyoutube.com

The general mechanism for the Suzuki coupling involves the oxidative addition of a palladium(0) catalyst to an organohalide (e.g., a bromo- or iodo-isothiazole), followed by transmetalation with an organoboron reagent (like a boronic acid or ester) in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgyoutube.com

| Reaction Type | Coupling Partners | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Halo-isothiazole + Boronic Acid/Ester | Pd(0) catalyst, Base | Aryl/Alkenyl-isothiazole | libretexts.orgorganic-chemistry.org |

| Heck | Halo-isothiazole + Alkene | Pd catalyst, Base | Alkenyl-isothiazole | researchgate.net |

| Sonogashira | Halo-isothiazole + Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Alkynyl-isothiazole | researchgate.net |

While specific examples for this compound are not abundant, cross-coupling reactions have been successfully applied to other substituted isoxazoles and benzothiazoles. researchgate.netnih.gov For instance, a ligand-free Suzuki-Miyaura coupling has been developed for sterically hindered 2'-bromo-2-aryl benzothiazoles, which relies on the coordinating properties of the ring nitrogen to form a palladacyclic intermediate. nih.gov Such methodologies could potentially be adapted for the functionalization of halo-isothiazole-3-carboxylic acid derivatives. The coupling of organoboronic acids with acyl chlorides under anhydrous conditions, catalyzed by Pd(PPh₃)₄, also represents a viable method for creating ketone derivatives. nih.gov

Side-Chain Functionalization and Modification

Modification of substituents attached to the isothiazole ring, without altering the core itself, is a critical strategy for analog synthesis. The condensation of a methyl group on an acetyl substituent at the C-4 position of 5-chloro-3-methylisothiazole with various aromatic and heterocyclic aldehydes demonstrates a classic side-chain functionalization reaction. researchgate.net This reaction specifically involves the methyl group of the acetyl moiety, highlighting its reactivity over a methyl group directly attached to the isothiazole ring. researchgate.net This approach allows for the extension of the carbon skeleton and the introduction of diverse structural motifs.

Amide and Ester Formation from the Carboxylic Acid Moiety

The carboxylic acid group at the C-3 position is a key handle for derivatization, primarily through the formation of esters and amides.

Esterification: Esters of this compound can be synthesized via Fischer esterification, where the carboxylic acid is treated with an alcohol in the presence of an acid catalyst. masterorganicchemistry.commasterorganicchemistry.com This is a reversible equilibrium-driven process, often using the alcohol as the solvent to drive the reaction to completion. masterorganicchemistry.com More advanced methods, such as the Steglich esterification, employ coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the reaction under milder conditions, which is particularly useful for sterically hindered substrates. organic-chemistry.org

| Reaction | Reagents | Key Features | Reference |

|---|---|---|---|

| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Equilibrium reaction; requires excess alcohol. | masterorganicchemistry.commasterorganicchemistry.com |

| Steglich Esterification | Alcohol, DCC, DMAP | Mild conditions; suitable for hindered acids/alcohols. | organic-chemistry.org |

Amide Formation: The synthesis of amides from the carboxylic acid moiety involves coupling with primary or secondary amines. Direct reaction is often inefficient due to the formation of an unreactive ammonium carboxylate salt. libretexts.org Therefore, the carboxylic acid must first be "activated" using a coupling reagent. Common reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or DCC, often used with additives such as 1-hydroxybenzotriazole (HOBt). libretexts.orgnih.govluxembourg-bio.com These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine. libretexts.orglibretexts.orgmasterorganicchemistry.com For challenging couplings, such as those involving electron-deficient amines or sterically hindered substrates, protocols using acyl fluorides generated in situ have been developed. rsc.org

Amino Group Modifications and Conjugation Reactions

The 4-amino group offers another site for extensive modification, allowing for the synthesis of a wide array of derivatives through acylation, and urea (B33335) or thiourea (B124793) formation.

Acylation: The amino group can be readily acylated by reacting it with acyl chlorides or anhydrides to form the corresponding amides. nih.gov This reaction is often performed in the presence of a base to neutralize the acid byproduct. Alternatively, amide coupling reagents like HATU or EDC/HOBt can be used to couple the 4-amino group directly with another carboxylic acid. nih.govrsc.org Such reactions have been well-documented for the analogous 2-aminothiazole (B372263) systems. nih.gov

Urea and Thiourea Formation: The 4-amino group can serve as a nucleophile to react with isocyanates and isothiocyanates to produce substituted ureas and thioureas, respectively. The reaction of 2-aminothiazole derivatives with phenyl isothiocyanate is a known method for producing N-phenylthiourea derivatives. nih.gov General methods for urea synthesis include the reaction of amines with reagents like 4-nitrophenyl-N-benzylcarbamate followed by hydrogenolysis, or through zirconium(IV)-catalyzed exchange processes. organic-chemistry.orgbioorganic-chemistry.com

| Modification | Reagent Type | Product | Reference |

|---|---|---|---|

| Acylation | Acyl Chloride / Anhydride | N-Acyl Amide | nih.gov |

| Amide Coupling | Carboxylic Acid + Coupling Agent (EDC, etc.) | N-Acyl Amide | nih.gov |

| Urea Formation | Isocyanate | Substituted Urea | mdpi.com |

| Thiourea Formation | Isothiocyanate | Substituted Thiourea | nih.gov |

Advanced Synthetic Techniques and Optimization

To improve efficiency and yield, advanced synthetic strategies are employed, with a focus on minimizing intermediate purification steps.

One-pot syntheses, where multiple reaction steps are performed sequentially in a single reaction vessel, offer significant advantages in terms of operational simplicity and resource efficiency. A key approach to synthesizing the core structure of methyl 4-aminoisothiazole-3-carboxylate involves a Thorpe–Ziegler cyclization. researchgate.net This method represents an advanced ring-forming strategy that constructs the substituted isothiazole ring in a controlled manner.

Furthermore, multi-component reactions have been developed for related heterocyclic systems. For example, the reaction of ethyl 3-amino-3-acylhydrazinopropenoates with thiourea and bromine in acetic acid provides a one-pot route to 4-acylhydrazino-2-aminothiazole-5-carboxylates. semanticscholar.org Polymer-supported synthesis is another advanced technique that facilitates purification, where reagents are attached to a solid support and the final product is cleaved off in the last step. rsc.org These modern approaches are instrumental in building libraries of complex molecules based on the this compound scaffold.

Solid-Phase Synthesis Methodologies

Solid-phase synthesis (SPS) offers a powerful platform for the combinatorial synthesis of libraries of compounds, simplifying purification and enabling automation. While specific literature on the solid-phase synthesis of this compound is limited, methodologies developed for structurally analogous thiazole (B1198619) and benzothiazole (B30560) systems provide a clear blueprint for its potential solid-phase production.

A common strategy involves the use of a traceless linker, which allows for the cleavage of the final product from the solid support without leaving any residual linker atoms. For instance, a solid-phase synthesis of 1,3-thiazole-based peptidomimetics has been reported, starting from a chloromethyl polystyrene resin. nih.gov This approach could be adapted for the synthesis of this compound derivatives. The key intermediate, a resin-bound 4-aminothiazole-5-carboxylic acid, was prepared in three steps from the Merrifield resin. nih.gov Amide couplings were then performed at the C4 and C5 positions using the Fmoc solid-phase peptide synthesis (SPPS) strategy. nih.gov

Similarly, an efficient method for the solid-phase synthesis of 2-benzothiazolyl and 2-(aminophenyl)benzothiazolyl C-terminal modified amino acids and peptides has been developed. researchgate.net This method highlights the feasibility of constructing complex heterocyclic systems on a solid support. The synthesis of various polyamide chains containing imidazole (B134444) and pyrrole (B145914) amino acids has also been successfully demonstrated using solid-phase techniques, with optimized protocols leading to high stepwise coupling yields of over 99%. caltech.edu

The table below outlines a representative solid-phase synthesis approach for a related thiazole derivative, which could be conceptually applied to the synthesis of this compound derivatives.

| Step | Description | Reagents and Conditions | Key Findings/Observations |

|---|---|---|---|

| 1 | Resin Functionalization | Conversion of chloromethyl polystyrene resin to a resin with a sulfur linker unit. nih.gov | Establishes the foundation for the traceless synthesis strategy. nih.gov |

| 2 | Intermediate Formation | Three-step synthesis from Merrifield resin to yield a key 4-amino-thiazole-5-carboxylic acid resin intermediate. nih.gov | Demonstrates the construction of the core heterocyclic structure on the solid support. nih.gov |

| 3 | Peptide Coupling | Fmoc solid-phase peptide synthesis (SPPS) strategy for amide bond formation at C4 and C5 positions. nih.gov | Allows for the introduction of diverse side chains and the construction of peptidomimetics. nih.gov |

| 4 | Cleavage | Cleavage from the resin to yield the final compounds. nih.gov | Final products are obtained in moderate yields with high purities (≥87%). nih.gov |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates, improving yields, and enhancing the purity of products. The application of microwave irradiation is particularly beneficial for the synthesis of heterocyclic compounds, often leading to significantly reduced reaction times compared to conventional heating methods.

The synthesis of various thiazole derivatives has been successfully achieved using microwave irradiation. For example, a series of novel 2-aminothiazole derivatives were synthesized from substituted ketones, thiourea, and iodine under microwave irradiation at 170 W for 5–15 minutes. acs.org This approach represents a green chemistry method that provides good yields and high purity. acs.org Another study reported a one-pot, three-component synthesis of novel bioactive thiazolyl-pyridazinediones under microwave irradiation, utilizing chitosan (B1678972) as a heterogeneous basic biocatalyst. researchgate.net This method highlights the efficiency of microwave heating in complex multicomponent reactions, with reaction times ranging from 4 to 8 minutes. researchgate.net

Furthermore, microwave-assisted esterification of unprotected α-amino acids has been demonstrated as a facile one-pot, solventless protocol. nih.gov This is particularly relevant for the derivatization of the carboxylic acid functionality of this compound. The direct synthesis of amides from carboxylic acids and amines under solvent-free conditions, catalyzed by ceric ammonium nitrate (B79036) (CAN) in a microwave reactor, has also been reported, offering a fast and effective method for creating amide derivatives. mdpi.com

The following table summarizes key findings from studies on microwave-assisted synthesis relevant to the preparation of this compound and its derivatives.

| Reaction Type | Reactants | Microwave Conditions | Yield | Reference |

|---|---|---|---|---|

| 2-Aminothiazole Synthesis | Substituted ketone, thiourea, iodine | 170 W, 5-15 min | Good | acs.org |

| Thiazolyl-pyridazinedione Synthesis | Maleic anhydride, thiosemicarbazide, hydrazonoyl halides, chitosan | 500 W, 150°C, 4-8 min | High/Efficient | researchgate.net |

| Esterification of Amino Acids | Unprotected amino acids, alcohols, MsOH or p-TsOH | Solventless, acid catalysis | Satisfactory | nih.gov |

| Amide Synthesis | Carboxylic acids, amines, CAN (catalyst) | Solvent-free, 160-165°C, 2 h | Very good to excellent | mdpi.com |

Environmentally Conscious Synthetic Strategies

The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize environmental impact. For the synthesis of isothiazoles and related heterocycles, several environmentally conscious strategies have been developed, focusing on the use of safer solvents, renewable starting materials, and energy-efficient processes.

One notable approach is the use of visible light-promoted synthesis. A metal-free, visible-light-promoted method for the synthesis of isothiazoles has been developed, which operates under mild conditions and exhibits a broad substrate scope. rsc.org This photoredox catalysis represents an environmentally friendly option for forming the crucial N-S bond. rsc.org

The use of eco-friendly catalysts is another cornerstone of green chemistry. A sustainable, calcium-catalyzed synthesis of 5-aminothiazoles has been reported. nih.gov This method is rapid, high-yielding, and utilizes an earth-abundant and non-toxic metal catalyst, producing environmentally benign alcoholic by-products. nih.gov Furthermore, chitosan, a biodegradable and naturally occurring polysaccharide, has been employed as a heterogeneous basic biocatalyst in the microwave-assisted synthesis of thiazole derivatives, promoting cleaner reaction profiles. researchgate.net

Solvent-free or "neat" synthesis is another effective green strategy. An ammonium thiocyanate-promoted neat synthesis of isothiazole compounds has been developed, which is both simple and rapid. rsc.org Additionally, a one-pot, solid-phase, solvent-free reaction between 2-aminothiophenol (B119425) and benzoic acid derivatives using molecular iodine as a catalyst has been shown to produce benzothiazole derivatives in excellent yields within 10 minutes. mdpi.com This methodology is highly economical and less time-consuming. mdpi.com

The table below highlights some of the key environmentally conscious synthetic strategies applicable to the synthesis of this compound and its derivatives.

| Green Strategy | Methodology | Key Advantages | Reference |

|---|---|---|---|

| Photoredox Catalysis | Metal-free, visible light-promoted synthesis of isothiazoles. rsc.org | Mild conditions, broad scope, environmentally friendly N-S bond formation. rsc.org | rsc.org |

| Benign Catalysis | Calcium-catalyzed synthesis of 5-aminothiazoles. nih.gov | Use of a sustainable, non-toxic catalyst; rapid and high-yielding. nih.gov | nih.gov |

| Biocatalysis | Chitosan as a heterogeneous basic biocatalyst in microwave-assisted synthesis. researchgate.net | Biodegradable and naturally occurring catalyst, promotes clean reactions. researchgate.net | researchgate.net |

| Solvent-Free Synthesis | Ammonium thiocyanate-promoted neat synthesis of isothiazoles. rsc.org | Simple, rapid, and avoids the use of harmful organic solvents. rsc.org | rsc.org |

| Solid-Phase, Solvent-Free Synthesis | Iodine-catalyzed reaction of 2-aminothiophenol and benzoic acid derivatives. mdpi.com | Highly economical, less time-consuming, and solvent-free. mdpi.com | mdpi.com |

Chemical Reactivity and Transformation Studies of 4 Aminoisothiazole 3 Carboxylic Acid

Reactivity Profiles of the Isothiazole (B42339) Ring System

The isothiazole ring is a five-membered aromatic heterocycle containing a nitrogen and a sulfur atom in a 1,2-relationship. mdpi.com This arrangement imparts a degree of aromaticity, making it relatively stable. mdpi.com The aromaticity of the isothiazole ring is considered to be greater than that of isoxazole (B147169) but less than that of pyrazole. mdpi.com The isothiazole ring system can undergo various reactions, including electrophilic substitution and ring-opening reactions, depending on the reaction conditions and the nature of the substituents present on the ring.

The presence of both an electron-donating amino group at the C4-position and an electron-withdrawing carboxylic acid group at the C3-position significantly influences the reactivity of the isothiazole ring in 4-Aminoisothiazole-3-carboxylic acid. The amino group tends to activate the ring towards electrophilic attack, while the carboxylic acid group deactivates it. The net effect on reactivity and the regioselectivity of substitution reactions are key areas of investigation in the chemistry of this compound.

Studies on related 2-aminothiazoles have shown that the position of electrophilic substitution is typically at the 5-position, even when the amino group is acylated. nih.gov However, specific studies on the electrophilic substitution reactions of this compound are not extensively documented in the reviewed literature.

Transformations Involving the Amino and Carboxylic Acid Functional Groups

The amino and carboxylic acid groups are the primary sites for the chemical transformations of this compound, allowing for the synthesis of a wide range of derivatives.

The carboxylic acid group at the C3-position can undergo typical reactions of carboxylic acids, such as esterification and amide bond formation.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through various methods. A common laboratory method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). researchgate.netmdpi.com This reaction is an equilibrium process, and often an excess of the alcohol is used to drive the reaction towards the ester product. researchgate.net

Amide Formation: The carboxylic acid can be converted to an amide by reaction with an amine. Direct reaction is often inefficient due to the formation of an unreactive carboxylate salt. rsc.org Therefore, the carboxylic acid is typically activated first. Common activating agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of additives like N-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). researchgate.netrsc.org Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an amine. organic-chemistry.org

Bioisosteric Replacements: In medicinal chemistry, the carboxylic acid group is often replaced by other functional groups, known as bioisosteres, to modulate properties such as acidity, lipophilicity, and metabolic stability. nih.govdrughunter.com Common bioisosteres for carboxylic acids include tetrazoles, sulfonamides, and certain five-membered heterocycles like 3-hydroxyisoxazole and 3-hydroxyisothiazole. nih.gov The 3-hydroxyisothiazole moiety, in particular, is a planar carboxylic acid isostere with a similar pKa value. nih.gov The replacement of the carboxylic acid in this compound with such bioisosteres could lead to novel derivatives with potentially altered biological activities.

Table 1: Examples of Carboxylic Acid Derivatization and Bioisosteric Replacement Strategies

| Transformation | Reagents and Conditions | Product Type |

|---|---|---|

| Esterification | Alcohol (e.g., Methanol (B129727), Ethanol), Acid Catalyst (e.g., H₂SO₄), Heat | Methyl or Ethyl ester |

| Amide Formation | Amine, Coupling Agents (e.g., EDCI, HOBt) or Acyl Chloride Formation (e.g., SOCl₂) followed by Amine | Amide derivative |

| Tetrazole Formation | Multi-step synthesis, often involving conversion to a nitrile followed by reaction with an azide | 5-substituted tetrazole |

The 4-amino group is a nucleophilic center and can undergo a variety of reactions, including acylation and alkylation, to yield a range of N-substituted derivatives.

Acylation: The amino group can be readily acylated by reacting this compound with acyl chlorides or acid anhydrides, typically in the presence of a base to neutralize the acid byproduct. mdpi.comnih.gov This reaction leads to the formation of the corresponding amides. For less reactive acylating agents, coupling reagents can also be employed. The relative reactivity of the amino group versus the carboxylic acid under certain conditions will dictate the selectivity of the acylation reaction. Protecting the carboxylic acid group, for instance as an ester, may be necessary to achieve selective acylation of the amino group.

Alkylation: N-alkylation of the amino group can be achieved using alkyl halides. mdpi.com The reaction conditions, such as the choice of base and solvent, can influence the extent of alkylation (mono- vs. di-alkylation). Similar to acylation, the carboxylic acid group may need to be protected to avoid side reactions. Studies on related aminothiazoles have shown that N-alkylation can occur at the exocyclic amino group. researchgate.net

Table 2: Common Reactions of the 4-Amino Group

| Reaction Type | Typical Reagents | Resulting Functional Group |

|---|---|---|

| Acylation | Acyl Halides, Acid Anhydrides | Amide |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamide |

| Alkylation | Alkyl Halides, Base | Alkylated Amine |

Influence of Reaction Conditions on Reaction Outcomes and Selectivity

The outcome and selectivity of reactions involving this compound are highly dependent on the reaction conditions employed. Key parameters include the choice of solvent, temperature, and the nature of catalysts or reagents.

Solvent Effects: The polarity of the solvent can significantly influence reaction rates and selectivity. For instance, in the synthesis of related aminothiazole derivatives, a change in solvent from water to tetrahydrofuran (B95107) (THF) was shown to dramatically increase the yield of the desired product. nih.govmdpi.com Polar aprotic solvents like dimethylformamide (DMF) are often used for amide coupling reactions. researchgate.net

Temperature Effects: Temperature is a critical factor in controlling the kinetics and thermodynamics of a reaction. Increasing the temperature can accelerate slow reactions but may also lead to the formation of undesired byproducts or decomposition of the starting material or product. rsc.orgbeilstein-journals.org For example, in the synthesis of some benzothiazine carboxylic acids, reflux temperatures led to complete decomposition, whereas carrying out the reaction at 0 °C gave a good yield. beilstein-journals.org In other cases, elevated temperatures are necessary to overcome the activation energy for a particular transformation. researchgate.net

Influence of Base and Catalyst: The choice of base is crucial in reactions involving the deprotonation of the carboxylic acid or the neutralization of acidic byproducts. Common bases include organic amines like triethylamine (B128534) (TEA) and diisopropylethylamine (DIPEA), as well as inorganic bases like potassium carbonate (K₂CO₃). rsc.org The strength and steric hindrance of the base can affect the regioselectivity of a reaction. Catalysts, such as acids in esterification or coupling agents in amide formation, play a vital role in enhancing reaction rates and enabling transformations that would otherwise be sluggish or not occur at all. researchgate.netnih.gov

The interplay of these factors determines the final product distribution and yield. Careful optimization of reaction conditions is therefore essential for the selective functionalization of this compound at either the carboxylic acid or the amino group, or for modifications involving the isothiazole ring itself.

Table 3: Influence of Reaction Conditions on Selectivity

| Parameter | Effect on Reaction Outcome | Example |

|---|---|---|

| Solvent | Can alter reaction rates and product yields. | Higher yields of some aminothiazole derivatives are obtained in THF compared to water. nih.govmdpi.com |

| Temperature | Affects reaction kinetics and can lead to decomposition at higher temperatures. | Formation of certain benzothiazine carboxylic acids is successful at 0°C but fails at reflux. beilstein-journals.org |

| Base | Influences deprotonation and can direct the site of reaction. | The choice between different amine bases can affect the outcome of acylation reactions. rsc.org |

| Catalyst | Enables or accelerates reactions, influencing product formation. | Acid catalysts are essential for Fischer esterification; coupling agents are needed for efficient amide synthesis. researchgate.netresearchgate.net |

Structure Activity Relationship Sar and Mechanistic Investigations

Elucidation of Key Pharmacophoric Features for Biological Activity

The core pharmacophore of 4-aminoisothiazole-3-carboxylic acid consists of three key features: the isothiazole (B42339) ring, the 4-amino group, and the 3-carboxylic acid group. The isothiazole heterocycle serves as a rigid scaffold, positioning the crucial functional groups in a defined spatial orientation. This ring system is found in various bioactive molecules, including fungicides and inhibitors of nuclear bile acid receptors. thieme-connect.com

The amino and carboxylic acid moieties are primary points of interaction with biological targets. The nitrogen atom of the isothiazole ring and the exocyclic amino group can act as hydrogen bond acceptors and donors, respectively. The carboxylic acid provides a strong hydrogen bond donor and a potential site for forming charge-based, ionic interactions (salt bridges) with positively charged residues like arginine or lysine (B10760008) in a protein's active site. This triad (B1167595) of features—the heterocyclic ring, a hydrogen bond donor/acceptor system, and an acidic center—constitutes the essential pharmacophore responsible for its biological recognition.

Impact of Substituent Variation on Biological Activity and Selectivity

The modification of the this compound scaffold is a key strategy for modulating its potency and selectivity.

The amino and carboxylic acid groups are pivotal for molecular recognition and binding. The carboxylic acid can act as a bidentate ligand, chelating metal ions through both the heterocyclic nitrogen and the carboxyl group, a binding mode confirmed by X-ray crystal structure analysis in related cobalt complexes. thieme-connect.com In other instances, the isothiazole ligand can coordinate to metal ions like palladium in a bidentate fashion via the nitrogen atoms of the heterocycle and the amino group. thieme-connect.com

Furthermore, the combination of a heterocyclic amine and a carboxylic acid can form highly specific and stable hydrogen-bonding patterns with target proteins. In analogous systems where 2-aminothiazole (B372263) derivatives are co-crystallized with carboxylic acids, a common and dominant interaction is the formation of a robust R2(2)(8) graph set dimer. This involves a pair of hydrogen bonds between the carboxylate group of the target and the protonated amine/heterocyclic nitrogen of the ligand. nih.gov Such interactions are fundamental to the stable binding of the ligand in a receptor's active site.

Table 1: Key Functional Groups and Their Primary Roles in Target Interaction

| Functional Group | Position | Potential Interactions |

| Carboxylic Acid | 3 | Hydrogen Bond Donor, Anionic Center (Salt Bridge), Metal Chelation thieme-connect.com |

| Amino Group | 4 | Hydrogen Bond Donor, Protonation Site |

| Isothiazole Nitrogen | 1 | Hydrogen Bond Acceptor, Metal Chelation thieme-connect.com |

| Isothiazole Sulfur | 2 | Potential for Non-covalent S···O interactions nih.gov |

While direct studies on substituted this compound are limited, extensive research on related aminothiazole and aminoisothiazole structures provides clear principles on how substituents affect efficacy. The addition of aromatic and aliphatic groups primarily influences the compound's lipophilicity (LogP), steric profile, and electronic properties, which in turn dictates its ability to reach and bind to its target. researchgate.net

For instance, in a series of 2-amino-4-arylthiazole inhibitors of carbonic anhydrase and cholinesterase, substitutions on the phenyl ring dramatically altered inhibitory activity. nih.gov Electron-withdrawing groups like chloro and bromo substituents at the para-position of the phenyl ring led to potent inhibition, suggesting that electronic effects and specific steric placements are crucial for efficacy. nih.gov Similarly, studies on antibacterial thiazolidine-carboxylic acid derivatives showed that adding a tert-butoxycarbonyl (Boc) group to the ring nitrogen generally improved activity, and specific substitutions on an aryl ring at the 2-position, such as a 5-fluoro-2-hydroxyphenyl group, resulted in powerful and selective activity against certain bacterial strains. nih.gov

These findings highlight a general principle: small, electron-withdrawing groups on an appended aromatic ring can enhance potency, while larger aliphatic groups can be used to modulate solubility and pharmacokinetic properties.

Table 2: Representative SAR Data from Structurally Related Thiazole (B1198619)/Isothiazole Analogs

| Base Scaffold | Substituent(s) | Target/Activity | Observation | Reference |

| 2-Amino-4-phenylthiazole | 4-chlorophenyl | Carbonic Anhydrase I Inhibition | High potency (Ki = 0.008 µM) | nih.gov |

| 2-Amino-4-phenylthiazole | 4-bromophenyl | Butyrylcholinesterase Inhibition | High potency (Ki = 0.083 µM) | nih.gov |

| Thiazolidine-4-carboxylic acid | 2-(5-fluoro-2-hydroxyphenyl), N-Boc | Antibacterial (P. aeruginosa) | Potent activity (IC50 = 0.195 µg/mL) | nih.gov |

| 3,4-dichloroisothiazole cinnamamide | Morpholine | Fungicidal (P. cubensis) | 100% inhibition at 100 µg/mL | acs.org |

Stereochemistry is a critical determinant of biological activity, particularly for compounds that mimic endogenous molecules like amino acids. For chiral derivatives of this compound, it is highly probable that biological activity would be stereospecific. Conformational analysis of related thiazole-amino acid residues shows they tend to adopt a semi-extended β2 conformation, which is stabilized by an intramolecular hydrogen bond between the amino group's proton and the thiazole nitrogen (N–H⋯NTzl). nih.gov This preferred conformation pre-organizes the molecule for binding to its target, potentially increasing affinity.

In studies of related chiral heterocyclic compounds, such as aminotransferase inactivators, the specific 3D arrangement of functional groups is essential for the chemical transformations that occur within the enzyme's active site. nih.gov Only the correct enantiomer can position the reactive groups appropriately for the catalytic residues of the enzyme to facilitate the intended reaction or inhibition. This principle underscores the likelihood that any significant biological activity of a chiral this compound derivative would reside in a single stereoisomer.

Detailed Mechanistic Pathways of Biological Action

While the specific targets of this compound are not extensively defined, the mechanistic pathways of related heterocyclic inhibitors provide a clear framework for its potential modes of action. A predominant mechanism for such compounds is enzyme inhibition.

Derivatives of heterocyclic scaffolds containing amino and carboxylic acid groups are known to act as inhibitors of various enzymes, often by mimicking the natural substrate. The inhibition can be reversible or irreversible, and the kinetics provide insight into the nature of the interaction.

A common mechanism is competitive inhibition , where the inhibitor directly competes with the enzyme's natural substrate for binding to the active site. mdpi.com In this model, the inhibitor's binding prevents the substrate from accessing the site. Kinetically, a competitive inhibitor increases the apparent Michaelis constant (Km) of the enzyme but does not affect the maximum reaction velocity (Vmax). mdpi.com The potency of a competitive inhibitor is quantified by the inhibition constant (Ki), which represents the concentration of inhibitor required to reduce enzyme activity by half.

For example, studies on thiazole derivatives as enzyme inhibitors have quantified their potency with Ki values in the nanomolar to micromolar range. nih.gov A hypothetical kinetic analysis of this compound or its derivatives as a competitive inhibitor could yield data similar to that observed for other heterocyclic enzyme inhibitors.

Table 3: Illustrative Kinetic Parameters for a Competitive Enzyme Inhibitor

| Inhibitor | Target Enzyme | Inhibition Type | Ki (Inhibition Constant) | IC50 (Half Maximal Inhibitory Conc.) |

| Analog A | Enzyme X | Competitive | 150 nM | 250 nM |

| Analog B | Enzyme X | Competitive | 35 nM | 60 nM |

| Analog C | Enzyme Y | Competitive | 1.2 µM | 2.0 µM |

This table provides illustrative data based on typical findings for small molecule enzyme inhibitors to demonstrate kinetic concepts.

The mechanism often begins with the formation of a reversible enzyme-inhibitor (EI) complex. mdpi.com For some inhibitors, known as mechanism-based inactivators, this initial binding is followed by enzyme-catalyzed conversion of the inhibitor into a reactive species, which then forms a covalent bond or a very tight, slowly-dissociating complex with the enzyme, leading to irreversible inactivation. nih.gov Given its structure as an amino acid analog, this compound is a plausible candidate for engaging in such complex inhibitory mechanisms against enzymes involved in amino acid metabolism.

Cellular Pathway Interference and Induction of Specific Biological Responses (e.g., Apoptosis, Cell Cycle Arrest)

Detailed investigations into the effects of this compound on cellular pathways are not present in the current body of scientific research. While numerous derivatives synthesized from this acid have been shown to exhibit significant biological effects, these properties are not attributed to the parent compound.

For example, derivatives such as substituted isothiazolo[4,5-b]pyridines and 1,3,4-oxadiazoles have been the subject of studies on cellular mechanisms. researchgate.netepo.org These derivatives have been found to induce effects like cell cycle arrest at the G2/M phase and apoptosis in cancer cell lines. epo.org Specifically, certain isothiazolo[4,5-b]pyridin-5-one derivatives were shown to induce caspase-dependent apoptosis through the intrinsic pathway. epo.org

However, it is crucial to note that these biological activities are characteristic of the synthesized derivatives and not of this compound itself. Scientific sources explicitly state that this compound is a versatile precursor that, on its own, lacks directly reported biological data regarding interference with cellular pathways, induction of apoptosis, or cell cycle arrest.

Biological Activities and Therapeutic Potential

Antimicrobial Efficacy and Applications

There is no available scientific data on the antimicrobial efficacy of 4-Aminoisothiazole-3-carboxylic acid.

Antibacterial Spectrum and Potency against Pathogens

No studies were found that investigated the antibacterial spectrum or potency of this compound against any bacterial pathogens.

Antifungal Activities

There is no published research on the antifungal properties of this compound.

Antiviral Properties

No data is available concerning the antiviral activity of this compound.

Strategies for Combatting Antimicrobial Resistance

As there is no information on the antimicrobial activity of this compound, no strategies involving this compound for combating antimicrobial resistance have been reported.

Anticancer and Antiproliferative Applications

There is a lack of published scientific literature on the anticancer and antiproliferative applications of this compound.

In Vitro Cytotoxicity Profiles Across Diverse Cancer Cell Lines

No data on the in vitro cytotoxicity of this compound against any cancer cell lines has been reported in the scientific literature. While numerous studies detail the cytotoxicity of other aminothiazole derivatives, this specific information for this compound is not available. nih.govnih.govresearchgate.netresearchgate.netniscpr.res.in

In Vivo Antitumor Efficacy and Models

Derivatives based on the thiazole (B1198619) and isothiazole (B42339) core have demonstrated notable anti-proliferative activity in various in vivo models. A class of substituted 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives was found to have potent activity against a range of tumor cell lines. nih.gov One compound from this series, compound 14, was shown to be orally bioavailable and well-tolerated in mice, indicating a favorable profile for further preclinical development. nih.gov

In other studies, thiazole-bearing compounds have been evaluated for their ability to inhibit tumor progression. For instance, some newly synthesized thiazole carboxamide derivatives were developed as potential COX inhibitors, which can play a role in decreasing tumor progression and metastasis in animal cancer models. nih.gov Similarly, 4-aminosalicylate-based thiazolinones have been tested in vivo for their anti-inflammatory activity, a process often linked to cancer development. nih.gov One such derivative, compound 22, was found to be more active than reference drugs like indomethacin (B1671933) and celecoxib (B62257) in inhibiting edema. nih.gov

Identification of Molecular Targets in Oncological Pathways

The anticancer effects of this compound derivatives and related structures are often attributed to their interaction with specific molecular targets within oncological pathways. Research has identified several key enzymes and signaling proteins that are modulated by these compounds.

In silico and in vitro studies have proposed that certain thiazole derivatives can interact with human Sirtuin 2 (SIRT2) and the Epidermal Growth Factor Receptor (EGFR). mdpi.com The overexpression of enzymes like Cyclooxygenase-2 (COX-2) is common in many human malignancies, and thiazole-containing compounds have been developed as potent COX inhibitors. nih.gov

Further investigations have revealed a broader range of kinase targets. A series of 2,4-disubstituted thiazole amide derivatives showed inhibitory activity against cancer cell lines, designed based on the c-Met/ALK inhibitor crizotinib. nih.gov Traf2- and Nck-interacting kinase (TNIK) has also been identified as a target for a novel aminothiazole inhibitor, which attenuates Wnt signaling. nih.gov Additionally, Vascular Endothelial Growth Factor Receptors (VEGFRs) and Phosphoinositide 3-kinases (PI3Ks) are targeted by certain 2-ureidothiazole scaffold derivatives. nih.gov One thiazole derivative, compound 4c, was found to be a potent inhibitor of the VEGFR-2 enzyme. mdpi.com

| Derivative Class | Identified Molecular Target(s) | Reference |

|---|---|---|

| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives | SIRT2, EGFR | mdpi.com |

| 2-[2-[4-Hydroxy-3 substituted benzylidene]hydrazinyl]-thiazole-4[5H]–one derivatives | VEGFR-2 | mdpi.com |

| Thiazole carboxamide derivatives | COX-1, COX-2 | nih.gov |

| Aminothiazole inhibitors | TNIK, MLK1 | nih.gov |

| 2-(3-phenyl) ureidothiazol-4-formamide derivatives | VEGFRs, PI3Ks | nih.gov |

Anti-inflammatory and Immunomodulatory Effects

The isothiazole and thiazole scaffolds are prominent in the development of new anti-inflammatory agents. These compounds often exert their effects by inhibiting key enzymes in the arachidonic acid cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). nih.govnih.gov

A study involving 4-aminosalicylate-based thiazolinones aimed to develop balanced COX/LOX inhibitors. nih.gov In vivo testing of these compounds revealed significant anti-inflammatory activity. nih.gov For example, compounds 5 and 21 showed efficacy similar to indomethacin, while compound 22 demonstrated even higher activity in reducing edema. nih.gov The anti-inflammatory effect was found to be influenced by the lipophilicity and size of the substituent at the 5th position of the thiazolinone ring. nih.gov

Similarly, new carboxylic acid analogues of phenylbutanals were synthesized and evaluated for their inhibitory effects on COX-1, COX-2, and 5-LOX enzymes. nih.gov Compounds FM10 and FM12, in particular, showed promising results in in vivo analgesic and anti-inflammatory models. nih.gov

| Compound | In Vivo Model | Result (% Inhibition of Edema) | Reference |

|---|---|---|---|

| Compound 5 | Carrageenan-induced edema | 60 ± 9 | nih.gov |

| Compound 21 | Carrageenan-induced edema | 60 ± 9 | nih.gov |

| Compound 22 | Carrageenan-induced edema | 63 ± 5 | nih.gov |

| Diclofenac Potassium (Reference) | Carrageenan-induced edema | 52 ± 29 | nih.gov |

| Compound FM10 | Carrageenan-induced edema | 64.92% activity at 4th hour (75 mg/kg) | nih.gov |

Other Pharmacological Activities of Note

Antidiabetic Potentials

Derivatives of the structurally related 1,3,4-thiadiazole (B1197879) have shown promise as antidiabetic agents, primarily through the inhibition of α-glucosidase. nih.govmdpi.com This enzyme is crucial for breaking down carbohydrates into glucose, and its inhibition can help manage blood sugar levels. In one study, several 1,3,4-thiadiazole derivatives exhibited excellent inhibitory activity against α-glucosidase, with some analogues showing significantly lower IC50 values than the standard drug, acarbose. nih.gov Another study on 1,3,4-thiadiazole derivatives of 3-aminopyridin-2(1H)-ones also reported significant α-glucosidase inhibitory activity, with one compound being nearly 3.7 times more potent than acarbose. mdpi.com More recently, 4-aminopiperidin-3,4-dihyroquinazoline-2-uracil derivatives were designed as potent inhibitors of dipeptidyl peptidase-4 (DPP4), another important target in diabetes therapy. nih.gov

| Compound Class/Derivative | Target Enzyme | Reported Activity (IC50) | Reference |

|---|---|---|---|

| 1,3,4-Thiadiazole derivative 8 | α-glucosidase | 1.10 ± 0.10 μM | nih.gov |

| 1,3,4-Thiadiazole derivative 9 | α-glucosidase | 1.30 ± 0.10 μM | nih.gov |

| Acarbose (Standard) | α-glucosidase | 11.50 ± 0.30 μM | nih.gov |

| 4-Aminopiperidin-3,4-dihyroquinazoline-2-uracil derivative 9i | DPP4 | 9.25 ± 0.57 µM | nih.gov |

Anticonvulsant and Central Nervous System (CNS)-Related Activities

The search for new antiepileptic drugs has led to the investigation of various heterocyclic compounds, including those with thiazole and thiadiazole cores. nih.govmdpi.combiointerfaceresearch.com These compounds are often evaluated for their anticonvulsant activity in standard preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure tests. nih.govnih.gov

A series of 1,2,4-thiadiazoles showed protection against MES-induced seizures. nih.gov Thiazole-bearing hybrids based on 2-imino-4-thiazolidinone have also been synthesized and tested, with several compounds showing excellent anticonvulsant activity in both MES and PTZ models. mdpi.com In another study, novel thiazolidin-4-one substituted thiazoles were screened, and compound PTT6 was identified as the most active derivative in the series. biointerfaceresearch.com Derivatives of quinazolin-4(3H)-one, a related heterocyclic system, have also been assessed, with most of the synthesized compounds exhibiting anticonvulsant properties in the PTZ model, which is specific for drugs that affect GABAergic transmission. mdpi.com

Antitubercular Activities

The rise of multidrug-resistant tuberculosis has spurred the search for new antitubercular agents, and isothiazole and thiazole derivatives have emerged as a promising area of research. nih.gov A series of substituted 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides showed growth inhibitory activity against Mycobacterium tuberculosis strains. nih.gov Further optimization of this series led to compounds that resisted metabolic degradation while maintaining good antitubercular activity against both drug-susceptible and drug-resistant strains. nih.gov

The 2-aminothiazole-4-carboxylate scaffold has also been identified as a promising lead for further development. nih.gov Methyl 2-amino-5-benzylthiazole-4-carboxylate, for example, inhibits M. tuberculosis with a low minimum inhibitory concentration (MIC) and is not cytotoxic. nih.gov The molecular target for some of these compounds has been investigated, with studies suggesting that they may inhibit enzymes crucial for the synthesis of the mycobacterial cell wall, such as β-ketoacyl ACP synthase I (KasA). nih.govmdpi.com

Applications in Agricultural Chemistry

The isothiazole heterocycle is a key component in a variety of compounds developed for crop protection. researchgate.netresearchgate.net Derivatives of isothiazole have demonstrated utility as fungicides, herbicides, and plant growth regulators. researchgate.net

Development as Herbicides

While direct studies on the herbicidal activity of this compound are not extensively documented, its structural analogs and derivatives have shown significant potential in weed management. The aminoisothiazole scaffold is a key feature of a class of potent inhibitors of lysyl-tRNA synthetase (KRS), which have demonstrated both herbicidal and fungicidal activities in glasshouse tests. nih.gov One such derivative, an aminoisothiazolamide, exhibited broad herbicidal activity against both grassy and broadleaf weeds. nih.gov

Additionally, isothiazole derivatives, such as those with 4-benzoyl or 4-(hetaroyl) substitutions, have been noted for their herbicidal effects. researchgate.net A series of novel piperidyl carboxamides and thiocarboxamides containing a thiazole ring, structurally related to isothiazoles, were synthesized and showed moderate to good herbicidal activities against species like Brassica napus and Echinochloa crusgalli. nih.gov

The following table summarizes the herbicidal activity of some isothiazole derivatives against common weeds.

| Compound Class | Target Weeds | Observed Activity | Reference |

| Aminoisothiazolamides | Grassy and broadleaf weeds | Potent herbicidal and fungicidal in vivo activity. nih.gov | nih.gov |

| 4-Benzoyl- and 4-(hetaroyl)isothiazoles | Not specified | Reported herbicidal activities. researchgate.net | researchgate.net |

| Piperidyl Carboxamides and Thiocarboxamides | Brassica napus, Echinochloa crusgalli | Moderate to good herbicidal activities. nih.gov | nih.gov |

Development as Fungicides

The isothiazole ring is a well-established pharmacophore in the development of fungicides. researchgate.net Notably, derivatives such as 3,4-dichloroisothiazoles are known to induce systemic acquired resistance (SAR) in plants, enhancing their natural defenses against pathogens. nih.govrsc.org This class of compounds has shown antifungal activity and the ability to trigger the plant's immune response. nih.gov

In a study focused on creating novel fungicides, a series of isothiazole–thiazole derivatives were synthesized. nih.govrsc.org Several of these compounds exhibited excellent in vivo activity against oomycetes, including Pseudoperonospora cubensis and Phytophthora infestans. researchgate.netnih.gov The mechanism of action for some of these derivatives is believed to be the targeting of the oxysterol-binding protein (PcORP1). researchgate.netnih.govrsc.org

The table below presents the in vivo fungicidal activity of selected isothiazole-thiazole derivatives against key plant pathogens.

| Compound | Target Pathogen | EC₅₀ (mg L⁻¹) | Reference |

| 6u | Pseudoperonospora cubensis | 0.046 | researchgate.netnih.gov |

| 6u | Phytophthora infestans | 0.20 | researchgate.netnih.gov |

Furthermore, a study on 1,2,3-thiadiazole (B1210528) and isothiazole-based N-acyl-N-arylalaninates, which incorporated a 3,4-dichloroisothiazole fragment, identified compounds with moderate fungicidal activity against Botrytis cinerea, Rhizoctonia solani, and Sclerotinia sclerotiorum. mdpi.com

Role in Plant Growth Regulation

The potential for isothiazole derivatives to be used as plant growth regulators has been recognized. researchgate.net These compounds can influence various physiological processes in plants, contributing to improved growth and development. However, specific research detailing the role of this compound as a plant growth regulator is not widely available in the reviewed literature. The broad biological activity of the isothiazole class of compounds suggests that this is a potential area for future investigation. researchgate.net

Computational Chemistry and Drug Design

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. While specific docking studies on 4-aminoisothiazole-3-carboxylic acid are not extensively documented in publicly available literature, research on its derivatives provides valuable insights into how this scaffold can interact with biological targets.

For instance, derivatives of 1,3,4-oxadiazole (B1194373) incorporating an isothiazole (B42339) pharmacophore have been the subject of docking studies. In one such study, these hybrid molecules were evaluated for their potential as anticancer agents. The modeling results, which correlated well with the observed biological activity, suggested that the most potent of these molecules likely target the colchicine (B1669291) binding site of tubulin. This interaction is crucial for the inhibition of microtubule polymerization, a key mechanism in arresting cell division in cancer cells. The docking software FRED was utilized in these studies to predict the binding modes.

Another related study on aminothiazole derivatives as inhibitors of Lim kinase 1 (Limk1), a target in cancer therapy, also employed molecular docking to understand the binding requirements between the ligands and the receptor protein. These studies help in elucidating the critical interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the inhibitory activity of the compounds.

The general approach in these studies involves preparing the three-dimensional structures of both the ligand and the protein target. The ligand is then placed into the binding site of the protein in various orientations and conformations, and a scoring function is used to estimate the binding affinity for each pose. The results guide the rational design of more potent and selective inhibitors.

Table 1: Examples of Molecular Docking Studies on Isothiazole Derivatives

| Derivative Class | Target Protein | Docking Software | Key Finding |

|---|---|---|---|

| Isothiazole-containing 1,3,4-oxadiazoles | Tubulin (Colchicine binding site) | FRED | Prediction of binding mode and correlation with anti-mitotic activity. |

| Aminothiazole derivatives | Lim kinase 1 (Limk1) | Not Specified | Elucidation of binding requirements for inhibitor design. distantreader.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new, unsynthesized compounds and to understand the structural features that are important for activity.

Several QSAR studies have been conducted on isothiazole and its analogs, providing a framework for how this compound and its derivatives could be analyzed. For example, a 3D-QSAR study on substituted isothiazole analogs as inhibitors of MEK-1 kinase, an important target in cancer, utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govcncb.ac.cn The resulting models showed good statistical significance and predictive power. The 3D contour maps generated from these models suggested that bulky substitutions at certain positions on the isothiazole ring decrease inhibitory activity, while hydrogen bond donor groups enhance it. nih.govcncb.ac.cn

In another study, QSAR analysis was performed on a series of isothiazole derivatives as inhibitors of the Hepatitis C virus (HCV) NS5B polymerase. nih.gov This study employed multi-linear regression to develop models based on various molecular descriptors. nih.gov Such models are valuable for identifying the key physicochemical properties that govern the inhibitory potential of the compounds.

Furthermore, 2D and 3D-QSAR studies on aminothiazole derivatives as Aurora kinase inhibitors have been conducted. acs.org These studies help in designing new analogs with improved bioactivities by identifying the crucial structural requirements for potent inhibition. acs.org

Table 2: QSAR Studies on Isothiazole and Thiazole (B1198619) Derivatives

| Derivative Class | Target | QSAR Methodology | Key Finding |

|---|---|---|---|

| Substituted isothiazole analogs | MEK-1 Kinase | 3D-QSAR (CoMFA, CoMSIA) | Bulky groups at one position decrease activity, while H-bond donors enhance it. nih.govcncb.ac.cn |

| Isothiazole derivatives | HCV NS5B Polymerase | QSAR (Multi-linear regression) | Identification of key molecular descriptors for inhibitory activity. nih.gov |

| Aminothiazole derivatives | Aurora Kinase | 2D-QSAR, 3D-QSAR | Identification of structural requirements for improved inhibitory potency. acs.org |

De Novo Drug Design and Virtual Screening Methodologies

De novo drug design and virtual screening are computational techniques used to identify novel drug candidates from large chemical libraries. The this compound scaffold can serve as a starting point or a fragment in these approaches.

Virtual screening involves the computational screening of large libraries of compounds to identify those that are most likely to bind to a drug target. This can be done using structure-based methods, such as molecular docking, or ligand-based methods, which rely on the similarity to known active compounds. For instance, the isothiazole nucleus has been used in the synthesis of compound libraries for biological screening. These libraries can then be screened virtually against various protein targets to identify potential hits.

De novo design, on the other hand, involves the design of a novel drug molecule from scratch. This is often done by assembling small molecular fragments in the binding site of a target protein. The this compound core could be used as a scaffold to which different functional groups are added to optimize interactions with a target.

In Silico Assessment of Pharmacokinetic Relevance for Drug Candidates

In silico methods are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, which are crucial for their pharmacokinetic relevance. For derivatives of this compound, computational tools can provide early indications of their drug-likeness.

Software such as SWISS/ADME can be used to estimate a wide range of pharmacokinetic parameters. For example, in studies of 1,3,4-oxadiazole derivatives, this tool has been used to predict properties like gastrointestinal absorption, bioavailability, and potential for blood-brain barrier penetration. cncb.ac.cn These predictions are based on the physicochemical properties of the molecule, such as its molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are also a key part of the computational assessment. For instance, in a study of isothiazole derivatives as HCV polymerase inhibitors, ADMET predictions were used to evaluate the drug-like properties of newly designed compounds. nih.gov Similarly, for aminothiazole derivatives targeting Lim kinase 1, ADME properties were predicted for newly designed compounds to ensure their potential as viable drug candidates. distantreader.org

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,3,4-Oxadiazole |

| Aminothiazole |

| Isothiazole |

| Colchicine |

| This compound amide |

Advanced Analytical and Methodological Approaches in Research

Spectroscopic Characterization Techniques in Structural Elucidation

The precise chemical structure of 4-Aminoisothiazole-3-carboxylic acid and its analogues is determined using a combination of spectroscopic methods. These techniques provide detailed information about the molecular framework, functional groups, and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy, including both ¹H and ¹³C NMR, is fundamental for confirming the core structure and the position of substituents. In ¹H NMR spectra of related aminothiazole derivatives, signals corresponding to protons on the thiazole (B1198619) ring and those of the amino and carboxylic acid groups are identified. nih.gov For more complex structures, 2D NMR techniques are employed to establish detailed connectivity. rsc.org

Infrared (IR) Spectroscopy IR spectroscopy is crucial for identifying the characteristic functional groups within the molecule. Carboxylic acids like this compound display a very broad O–H stretching absorption band, typically found between 2500 and 3300 cm⁻¹. openstax.org This broadening is a result of strong intermolecular hydrogen bonding. researchgate.net Additionally, a sharp and intense C=O stretching band for the carbonyl group appears between 1710 and 1760 cm⁻¹. openstax.org The presence of the amino group (–NH₂) would also be confirmed by its characteristic stretching bands. ulpgc.es

Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) and high-resolution mass spectrometry (HRMS) are often used to confirm the molecular formula of newly synthesized derivatives. rsc.orgresearchgate.net Fragmentation patterns observed in MS/MS experiments can further help in the structural elucidation by revealing how the molecule breaks apart, which can confirm the arrangement of its constituent parts. For some analyses, particularly in biological matrices, derivatization followed by Gas Chromatography-Mass Spectrometry (GC-MS) may be employed. sdstate.edu

| Technique | Purpose | Typical Observations for Carboxylic Acid / Thiazole Structures |

|---|---|---|

| ¹H NMR | Identifies proton environments | Signals for thiazole ring protons, amino group (NH₂), and carboxylic acid proton (COOH). |

| ¹³C NMR | Identifies carbon environments | Signals for carbonyl carbon, and carbons within the thiazole ring. researchgate.net |

| FT-IR | Identifies functional groups | Broad O-H stretch (2500–3300 cm⁻¹), sharp C=O stretch (1710–1760 cm⁻¹), N-H stretches. openstax.org |

| Mass Spectrometry (MS/HRMS) | Determines molecular weight and formula | Provides accurate mass measurement to confirm elemental composition. researchgate.net |

X-ray Crystallography in Ligand-Protein Complex Analysis

X-ray crystallography is a powerful technique for obtaining a three-dimensional model of how a ligand interacts with its biological target, such as a protein or enzyme. nih.gov While specific crystal structures of this compound complexed with proteins are not widely public, the methodology is well-established for related molecules.

The process typically involves co-crystallizing the target protein with the ligand or soaking the ligand into pre-existing protein crystals. nih.gov The resulting diffraction data allows for the calculation of an electron density map, revealing the precise orientation of the ligand within the protein's binding site. This information is invaluable for understanding the molecular basis of activity and for guiding the rational design of more potent derivatives.

Studies on molecular adducts of related heterocyclic carboxylic acids and aminothiazoles show that these molecules often associate through specific hydrogen-bonding patterns, such as the formation of stable eight-membered rings. researchgate.net This type of interaction is a key feature that X-ray crystallography can reveal, providing insight into the forces governing ligand binding. The combination of crystallographic data with spectroscopic analysis can further validate and explain the interactions observed in a time-resolved manner. nih.gov

| Method | Objective | Key Information Obtained |

|---|---|---|

| Single-Crystal X-ray Diffraction | Determine 3D structure of ligand-protein complexes | Binding orientation, conformational changes, specific intermolecular interactions (e.g., hydrogen bonds). nih.govresearchgate.net |

| Ligand Soaking / Co-crystallization | Preparation of crystals for analysis | Enables the study of a ligand bound to its target protein. nih.gov |

| Analysis of Molecular Adducts | Understand fundamental interaction patterns | Reveals common hydrogen-bonding motifs, such as ring formations, that can be extrapolated to protein binding. researchgate.net |

Biochemical and Cell-Based Assay Development and Validation

To investigate the biological activity of derivatives based on the this compound scaffold, a wide range of biochemical and cell-based assays are developed and validated. These assays are essential for quantifying activity, understanding the mechanism of action, and performing structure-activity relationship (SAR) studies.

Biochemical Assays These assays measure the direct effect of a compound on a purified biological target, typically an enzyme. For instance, derivatives of aminothiazoles have been evaluated as inhibitors of specific enzymes like glutaminase (B10826351) (GLS), cyclooxygenase (COX), and aminoacyl-tRNA synthetases (AARSs). researchgate.netnih.govnih.gov Such assays quantify parameters like the half-maximal inhibitory concentration (IC₅₀), which indicates the potency of the compound.

Cell-Based Assays Cell-based assays assess the effect of a compound on living cells, providing insights into its biological activity in a more complex environment. Derivatives of the core structure have been screened for various effects:

Anticancer Activity: Cytotoxicity is commonly evaluated against a panel of human cancer cell lines, such as breast cancer (MDA-MB-231, MCF-7), liver cancer (HepG2), and colon cancer (HCT116, COLO205). researchgate.netnih.govnih.gov Standard methods include the MTT assay and the sulforhodamine B (SRB) assay. researchgate.netnih.gov

Antimicrobial Activity: Compounds are tested against various strains of bacteria (e.g., E. coli, B. subtilis, MRSA) and fungi to determine their minimum inhibitory concentration (MIC). nih.gov Biofilm inhibition assays are also used to assess a compound's ability to prevent the formation of microbial communities. nih.gov

Antiviral Activity: The effectiveness of compounds against viruses, such as the Tobacco Mosaic Virus (TMV), can be evaluated in relevant cellular systems. researchgate.net

| Assay Type | Target/Model | Purpose | Example Derivative Class |

|---|---|---|---|

| Enzyme Inhibition Assay | Glutaminase (GLS) | Measure direct inhibition (IC₅₀) for anticancer research. researchgate.net | Aminothiazoles |

| MTT / Trypan Blue Assay | MDA-MB-231 Breast Cancer Cells | Evaluate cytotoxicity and cell viability. nih.gov | 4-methylthiazole-5-carboxylic acid derivatives |

| SRB Assay | MCF-7, HepG2, HCT116 Cancer Cells | Assess cytotoxic effects on various tumor cell lines. researchgate.net | 2-amino-1,3-thiazole-4-carboxylic acid derivatives |

| Antimicrobial Susceptibility Test | Bacillus cereus, Staphylococcus aureus | Determine Minimum Inhibitory Concentration (MIC). nih.gov | 4-(Indol-3-yl)thiazole-2-amines |

| Enzyme Inhibition Assay | M. smegmatis LeuRS | Screen for novel antitubercular agents. nih.gov | Thiazolo[3,2-b]-1,2,4-triazinone derivatives |

In Vivo Efficacy and Toxicology Model Systems

Following promising in vitro results, derivatives of this compound are advanced to in vivo models to assess their efficacy and toxicology in a whole-organism setting. These studies are critical for evaluating the therapeutic potential and safety profile of a compound.

In Vivo Efficacy Models The choice of model system depends on the intended application. For example, the antiviral activity of 2-amino-1,3-thiazole-4-carboxylic acid derivatives against the Tobacco Mosaic Virus (TMV) has been systematically evaluated in vivo using different models, including protective, curative, and inactivating activity tests on host plants. researchgate.net In other research, the immunological potential of related compounds has been assessed by measuring humoral immune responses in murine (mouse) models.

Toxicology Models Preliminary toxicology is often evaluated alongside efficacy. Cytotoxicity against normal, non-cancerous cell lines, such as human embryonic kidney cells (Hek293t) or normal fibroblast cells, provides an early indication of a compound's selectivity and potential for off-target effects. nih.govmdpi.com More comprehensive in vivo toxicology studies would be required for any compound intended for further development, but such specific data for this compound is not extensively published. The focus of available research is primarily on the development of in vivo efficacy models for its derivatives.

| Model System | Purpose | Endpoint Measured | Example Study |

|---|---|---|---|

| Plant Models (e.g., with TMV) | Evaluate in vivo antiviral efficacy | Protective, curative, and inactivating effects on viral infection. researchgate.net | Derivatives of 2-amino-1,3-thiazole-4-carboxylic acid |

| Murine Models | Assess immunological activity | Humoral immune responses. | Derivatives of a related isothiazole (B42339) compound |

| Cell-Based Cytotoxicity | Preliminary toxicity screening | Viability of normal cell lines (e.g., Hek293t, MRC-5). nih.govnih.gov | Thiazole carboxamides and Indolyl-thiazoles |

Future Research Directions and Translational Perspectives

Design and Synthesis of Novel 4-Aminoisothiazole-3-carboxylic acid Derivatives with Enhanced Potency and Selectivity